![molecular formula C24H27N5O4 B392903 4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1164538-29-7](/img/structure/B392903.png)
4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a diethylamino group, a nitrophenyl group, and a morpholinyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(diethylamino)benzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with morpholine and an appropriate reagent to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or chlorosulfonic acid.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it useful in labeling and tracking biological molecules .
Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
4,4’-Bis(diethylamino)benzophenone: This compound shares the diethylamino group and aromatic structure but lacks the nitrophenyl and morpholinyl groups.
4-Diethylaminobenzaldehyde: This compound contains the diethylamino group and benzylidene structure but does not have the additional pyrazolone and nitrophenyl groups.
Uniqueness: The presence of the nitrophenyl and morpholinyl groups, in addition to the diethylamino and pyrazolone moieties, makes this compound particularly versatile and valuable in various fields of research and industry .
Properties
CAS No. |
1164538-29-7 |
|---|---|
Molecular Formula |
C24H27N5O4 |
Molecular Weight |
449.5g/mol |
IUPAC Name |
(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-morpholin-4-yl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C24H27N5O4/c1-3-26(4-2)19-7-5-18(6-8-19)17-22-23(27-13-15-33-16-14-27)25-28(24(22)30)20-9-11-21(12-10-20)29(31)32/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+ |
InChI Key |
KVYXOKYZPKLMFG-OQKWZONESA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


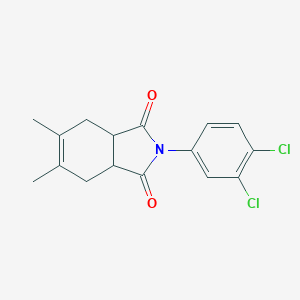
![2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)
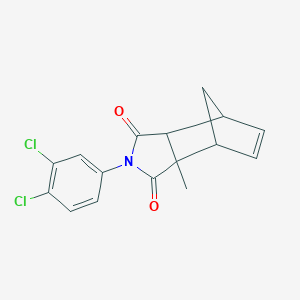
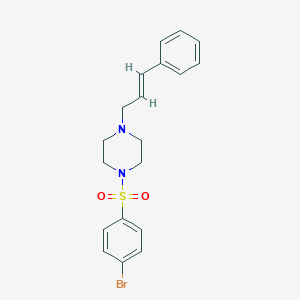
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392826.png)
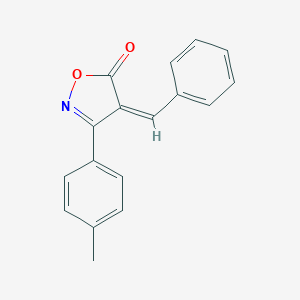
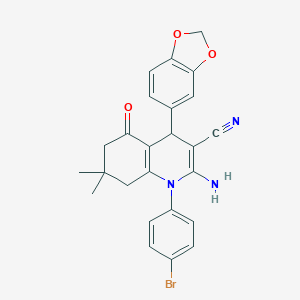
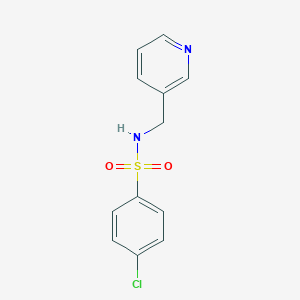
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392832.png)
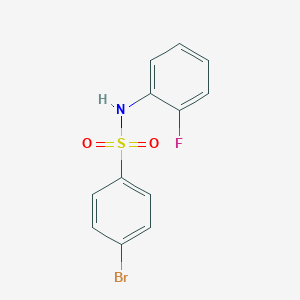
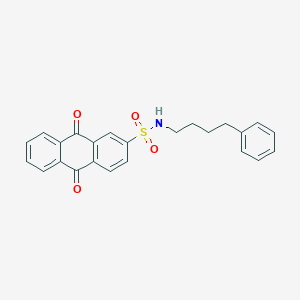
![(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392841.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B392842.png)
![2-(3,4-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B392843.png)
